
Cox-2-IN-34
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It has an IC50 value of 0.42 μM for COX-2 and exhibits anti-inflammatory effects without causing gastric ulcer toxicity . This compound is significant in the field of medicinal chemistry due to its potential therapeutic applications in treating inflammation and related conditions.
准备方法
The synthesis of Cox-2-IN-34 involves several steps. One of the synthetic routes includes the reaction of resveratrol amide derivatives under specific conditions. The reaction conditions typically involve the use of reagents such as sodium methoxide (CH3ONa) in methanol (CH3OH) at a temperature of 40°C . Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundation for scaling up the production process.
化学反应分析
Cox-2-IN-34 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
Cox-2-IN-34 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of COX-2 and its effects on various biochemical pathways.
Biology: It is employed in cell culture studies to investigate its anti-inflammatory properties and its impact on cellular processes.
作用机制
Cox-2-IN-34 exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the production of prostaglandins from arachidonic acid . By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain. The molecular targets and pathways involved include the COX-2 enzyme and the downstream signaling pathways that mediate inflammation .
相似化合物的比较
Cox-2-IN-34 is compared with other selective COX-2 inhibitors, such as celecoxib, rofecoxib, and etoricoxib . These compounds share a similar mechanism of action but differ in their chemical structures and selectivity profiles. For instance:
Celecoxib: Has a sulfonamide group and is known for its use in treating arthritis.
Rofecoxib: Was withdrawn from the market due to cardiovascular risks.
Etoricoxib: Is used for treating various forms of arthritis and acute pain.
This compound is unique due to its specific chemical structure and its ability to inhibit COX-2 without causing gastric ulcer toxicity .
属性
分子式 |
C13H11NO4 |
|---|---|
分子量 |
245.23 g/mol |
IUPAC 名称 |
2,3-dihydroxy-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H11NO4/c15-10-6-2-1-5-9(10)14-13(18)8-4-3-7-11(16)12(8)17/h1-7,15-17H,(H,14,18) |
InChI 键 |
LQXFNCGWFMOXGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC=C2)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


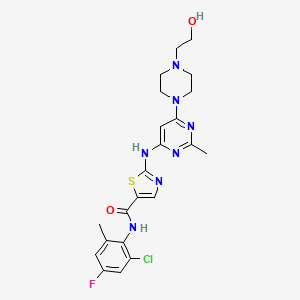

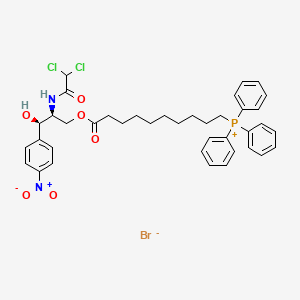

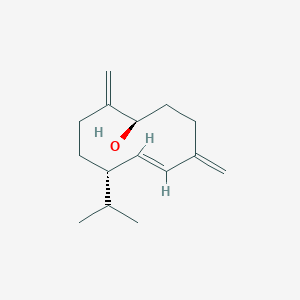
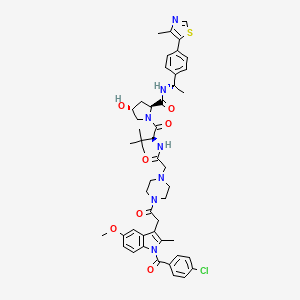

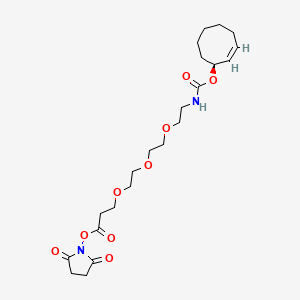
![dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12384119.png)
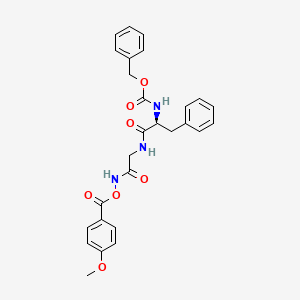
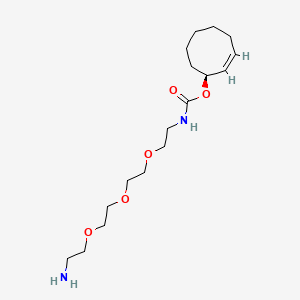
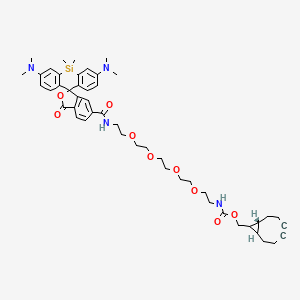
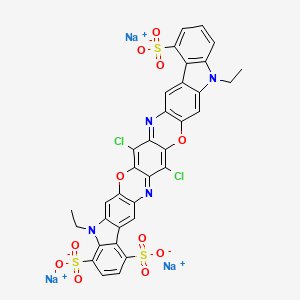
![4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12384150.png)
